4-Bromo-2-methyl-5-(piperidin-2-ylmethylamino)pyridazin-3-one;dihydrochloride
Description
Properties
IUPAC Name |
4-bromo-2-methyl-5-(piperidin-2-ylmethylamino)pyridazin-3-one;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN4O.2ClH/c1-16-11(17)10(12)9(7-15-16)14-6-8-4-2-3-5-13-8;;/h7-8,13-14H,2-6H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUMENWSHYKVKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)NCC2CCCCN2)Br.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BrCl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Bromo-2-methyl-5-(piperidin-2-ylmethylamino)pyridazin-3-one; dihydrochloride is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a brominated pyridazine core and a piperidine side chain, suggests diverse biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C11H19BrCl2N4O
- Molecular Weight : 374.1 g/mol
- CAS Number : 2378507-08-3
- Purity : Typically ≥ 95% .
Pharmacological Activities
Recent studies have highlighted various biological activities associated with this compound, particularly in the context of cancer treatment and neurological disorders.
Anticancer Activity
Research has indicated that derivatives of piperidine, including 4-Bromo-2-methyl-5-(piperidin-2-ylmethylamino)pyridazin-3-one, can exhibit potent anticancer properties. In vitro assays demonstrated significant cytotoxicity against several cancer cell lines, suggesting its potential as a chemotherapeutic agent. For instance:
- Mechanism : The compound may induce apoptosis in cancer cells through the modulation of key signaling pathways .
Neuropharmacological Effects
The compound's structure suggests possible interactions with central nervous system (CNS) targets. The piperidine moiety is known for its activity on neurotransmitter systems:
- Potential Effects : It may act as an anxiolytic or antidepressant by modulating serotonin and dopamine receptors .
The biological activity of 4-Bromo-2-methyl-5-(piperidin-2-ylmethylamino)pyridazin-3-one is likely mediated through several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : The compound could interact with various receptors affecting neurotransmission and cellular signaling pathways .
- Ion Channel Interaction : Its ability to affect voltage-gated ion channels suggests potential applications in treating arrhythmias and other cardiac conditions .
Case Studies and Research Findings
A comprehensive review of literature reveals several key studies that provide insight into the biological activity of this compound:
Scientific Research Applications
Medicinal Applications
- Antidepressant and Anxiolytic Effects
- Cancer Research
-
Neuropharmacology
- Research indicates that compounds similar to 4-bromo derivatives may influence neurotransmitter systems, particularly in the modulation of GABAergic and glutamatergic pathways, which are crucial in neurological disorders.
- Study on Antidepressant Activity
- Inhibition of Cancer Cell Growth
- Neurotransmitter Modulation
Comparison with Similar Compounds
5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one
- Core Structure : Pyridazin-3-one.
- Substituents : Bromine (5-position), chlorine (4-position), phenyl (2-position).
- Key Differences: Lacks the piperidine-linked amino group and dihydrochloride salt.
- Properties : Molecular weight 285.52 g/mol; neutral form likely reduces aqueous solubility compared to the dihydrochloride salt. Applications remain uncharacterized, but bromine may enhance electrophilic reactivity .
Bromacil (5-Bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione)
- Core Structure : Pyrimidinedione.
- Substituents : Bromine (5-position), methyl (6-position), 1-methylpropyl (3-position).
- Key Differences: Heterocycle (pyrimidinedione vs. pyridazinone) and substituent positions.
- Applications : Herbicide; bromine contributes to its bioactivity as a photosynthesis inhibitor .
Imp. C(BP) Dihydrochloride
- Core Structure : Triazolo[4,3-a]pyridin-3(2H)-one.
- Substituents : 4-(4-Chlorophenyl)piperazine-propyl chain.
- Key Similarities : Dihydrochloride salt improves solubility; piperazine moiety may enhance binding to neurological targets.
- Applications : Pharmaceutical impurity; highlights the role of dihydrochloride salts in stabilizing charged amines .
Pharmacological and Chemical Properties
Table 1: Comparative Analysis of Pyridazinone Derivatives
Key Observations :
Impact of Bromine : Bromine in the target compound and bromacil enhances electrophilicity and bioactivity, though the heterocycle dictates target specificity (e.g., herbicide vs. bromodomain inhibition).
Salt Form : Dihydrochloride salts (target compound, Imp. C(BP)) improve solubility and stability compared to neutral analogues like 5-bromo-4-chloro-2-phenylpyridazin-3-one.
Piperidine/Piperazine Moieties: The piperidin-2-ylmethylamino group in the target compound may enhance binding to protein targets (e.g., bromodomains) through hydrophobic and hydrogen-bonding interactions, similar to piperazine in Imp. C(BP) .
Q & A
Q. What are the standard synthetic routes for synthesizing 4-bromo-2-methyl-5-(piperidin-2-ylmethylamino)pyridazin-3-one dihydrochloride, and what are the critical reaction conditions?
The compound is synthesized via multi-step reactions involving bromination, alkylation, and amination. Key steps include:
- Bromination : Introduction of bromine at the 4-position of the pyridazinone core under controlled temperatures (0–5°C) using N-bromosuccinimide (NBS) in anhydrous dichloromethane .
- Piperidine coupling : The piperidin-2-ylmethylamino group is introduced via nucleophilic substitution or reductive amination, requiring inert atmospheres (e.g., nitrogen) and catalysts like palladium for cross-coupling .
- Salt formation : Conversion to the dihydrochloride salt is achieved using HCl gas in ethanol, followed by recrystallization for purity .
Critical conditions include solvent choice (e.g., DMF for polar intermediates), temperature control to avoid side reactions, and purification via column chromatography .
Q. How can researchers confirm the molecular structure of this compound using spectroscopic methods?
Structural validation requires a combination of techniques:
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of HCl vapors .
- Spill management : Neutralize acid spills with sodium bicarbonate and dispose of waste via approved chemical channels .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data between the free base and dihydrochloride salt forms?
The dihydrochloride salt enhances aqueous solubility but may alter receptor binding. Methodological approaches include:
- Solubility assays : Compare solubility in PBS (pH 7.4) and DMSO .
- In vitro bioactivity screens : Test both forms against target enzymes (e.g., kinases) using fluorescence polarization assays. Contradictions in IC₅₀ values may arise from salt dissociation kinetics .
- Molecular dynamics simulations : Model salt interactions with binding pockets to explain potency differences .
Q. What strategies are recommended for impurity profiling during scale-up synthesis?
- HPLC-MS : Use a C18 column (gradient: 5–95% acetonitrile/0.1% TFA) to detect impurities like des-bromo byproducts (m/z 295.08) or unreacted intermediates .
- Quantitative NMR (qNMR) : Compare integration ratios of impurity protons (e.g., δ 7.2–7.5 ppm for residual aryl halides) to the main compound .
- Limit tests : Set thresholds at ≤0.15% for genotoxic impurities (ICH Q3A guidelines) .
Q. How can the compound’s stability under physiological conditions be evaluated for drug discovery applications?
- Forced degradation studies :
- Acidic/alkaline hydrolysis : Incubate at pH 2 (HCl) and pH 10 (NaOH) at 40°C for 24 hours. Monitor degradation via HPLC .
- Oxidative stress : Expose to 3% H₂O₂; bromine loss or piperidine oxidation products indicate instability .
- Thermogravimetric analysis (TGA) : Assess decomposition temperatures (>200°C confirms thermal stability) .
Q. What experimental designs are optimal for elucidating the compound’s mechanism of action in kinase inhibition?
- Kinase profiling panels : Test against 50+ kinases at 1 µM concentration (DiscoverX Eurofins) to identify targets .
- Crystallography : Co-crystallize with human CDK2/Cyclin E to resolve binding modes (PDB deposition recommended) .
- Cellular assays : Measure phospho-substrate levels (e.g., Rb protein in cancer cells) via Western blot after 24-hour treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
